molecular formula C19H15ClN2O3S2 B2491452 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide CAS No. 895476-18-3

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide

Cat. No.: B2491452
CAS No.: 895476-18-3
M. Wt: 418.91
InChI Key: OLKGQMRKJBNMOA-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide is a useful research compound. Its molecular formula is C19H15ClN2O3S2 and its molecular weight is 418.91. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antitumor Activities

Compounds similar to N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide have demonstrated significant antimicrobial and antitumor activities. For instance, a study on novel 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives revealed promising antibacterial and anticandidal effects against various strains. These compounds also showed cytotoxicity against human leukemia cells and mouse embryonic fibroblast cells, indicating potential in cancer therapy (Dawbaa et al., 2021). Similarly, other studies on thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety exhibited antimicrobial and anti-proliferative activities, especially against HCT-116 cancer cells (Mansour et al., 2020).

Structural Analysis and Drug Development

In drug development, detailed structural analysis of similar compounds provides insights into their potential therapeutic applications. A study on N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, a compound with a structure related to the target compound, focused on its full analytical characterization, which is crucial for understanding its interactions and stability in biological systems (Manolov et al., 2021).

Inflammation and Pain Management

Certain derivatives of this compound have shown potential in managing pain and inflammation. For example, (5‐chloro‐2(3H)‐benzothiazolon‐3‐yl)propanamide derivatives have been synthesized and tested for antinociceptive activity, indicating potential applications in pain management (Önkol et al., 2004).

Corrosion Inhibition

Interestingly, thiazole derivatives, related structurally to the target compound, have been investigated for their potential as corrosion inhibitors, specifically for oil-well tubular steel in hydrochloric acid solutions. This application is critical in industrial settings to prevent material degradation (Yadav et al., 2015).

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3S2/c20-13-2-4-14(5-3-13)26-8-7-18(23)22-19-21-15(10-27-19)12-1-6-16-17(9-12)25-11-24-16/h1-6,9-10H,7-8,11H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKGQMRKJBNMOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)CCSC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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